molecular formula C14H21N5O4 B2499024 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid CAS No. 1250995-82-4

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid

Cat. No. B2499024
CAS RN: 1250995-82-4
M. Wt: 323.353
InChI Key: NYLBWDINMQVQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related nitrogenous compounds typically involves multi-step procedures starting from readily available materials. For example, the synthesis of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed using techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry, showcasing the complexity and precision required in synthesizing such molecules (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through single crystal X-ray diffraction, density functional theory (DFT) calculations, and comparisons with X-ray diffraction values. These studies reveal the optimal molecular structure and provide insights into molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

The compound has been utilized in the synthesis of spiropiperidine lactam-based inhibitors targeting acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. The synthesis involved a multi-step process, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to novel ACC inhibitors with potent analogues identified through structural elaboration of the lactam cores via amidation. This research illustrates the compound's role in developing potential therapeutic agents against metabolic disorders associated with ACC activity (Huard et al., 2012).

Preparation of Orthogonally Protected Amino Acid Analogs

The compound is pivotal in preparing orthogonally protected Cα,Cα-disubstituted amino acid analogs of lysine, demonstrating its utility in synthesizing complex organic molecules. These amino acid analogs are crucial for peptide synthesis, drug discovery, and material science, showcasing the compound's versatility in organic synthesis and chemical biology (Hammarström et al., 2005).

Heterocyclic Ketones in the Pfitzinger Reaction

The compound has been applied in the synthesis of quinoline-4-carboxylic acids fused with various heterocycles through the Pfitzinger reaction. This methodology is significant for generating heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals, highlighting the compound's contribution to heterocyclic chemistry (Moskalenko et al., 2011).

Synthesis and AChE Inhibitory Activity of Novel Dispiro Heterocycles

The compound has facilitated the synthesis of novel dispiro heterocycles with inhibitory activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment. This research underscores the compound's role in the development of new therapeutic agents for neurodegenerative diseases, emphasizing its importance in medicinal chemistry (Sivakumar et al., 2013).

Safety and Hazards

1-Boc-piperazine may cause skin and eye irritation. Proper protective measures should be taken during handling .

Mechanism of Action

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-e]tetrazole-7,4'-piperidine]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-13(2,3)23-12(22)18-6-4-14(5-7-18)9(10(20)21)8-19-11(14)15-16-17-19/h9H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLBWDINMQVQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.